molecular formula C19H20N4O4S2 B2941909 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 946223-40-1

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2941909
CAS No.: 946223-40-1
M. Wt: 432.51
InChI Key: IOEPXBFIKPNLEZ-UHFFFAOYSA-N
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Description

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core structure fused with a thiazole ring. Key features include:

  • 3,7-Dimethyl substituents: These enhance steric stability and influence electronic properties.
  • 4-(Pyrrolidin-1-ylsulfonyl)benzamide side chain: The sulfonamide moiety and pyrrolidine ring improve solubility and target-binding specificity, particularly in enzyme inhibition contexts .

This compound’s design aligns with efforts to optimize pharmacokinetic properties while retaining bioactivity, a hallmark of modern heterocyclic drug discovery .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-12-11-28-19-20-13(2)16(18(25)23(12)19)21-17(24)14-5-7-15(8-6-14)29(26,27)22-9-3-4-10-22/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEPXBFIKPNLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical pathways.

    Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism by which N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological activities, modulated by substituent variations. Below is a comparative analysis:

Structural and Functional Group Variations

Compound Core Substituents Key Functional Groups Synthesis Method Reported Properties
Target Compound 3,7-Dimethyl, 5-oxo 4-(Pyrrolidin-1-ylsulfonyl)benzamide Multi-step cyclization and sulfonylation (analogous to Scheme 2 in ) Enhanced solubility in polar aprotic solvents (DMF, DMSO); potential kinase inhibition
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (8) 3,8-Diphenyl, 5-(4-methoxyphenyl) 1,2,4-Triazole-3-thiol Heterocyclization with NaOH and phenylisothiocyanate Moderate antimicrobial activity; limited solubility in aqueous media
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}... 7-Methyl, 5-(4-methylphenyl) Ethyl carboxylate, dichlorophenylpyrazole Condensation with ethyl chloroacetate High crystallinity; applications in antimicrobial screening
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a–c) Benzo[b][1,4]oxazinone fused with pyrimidine 1,2,4-Oxadiazole Cs₂CO₃-mediated coupling in DMF Improved metabolic stability; moderate cytotoxicity
2-Methoxyethyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-... 7-Methyl, thiophen-2-yl Methoxyethyl carboxylate, indolinone Multi-component cyclization Solubility in chloroform; antitumor activity in preclinical models

Key Comparative Findings

Bioactivity :

  • The target compound’s pyrrolidin-1-ylsulfonyl group may enhance kinase binding affinity compared to triazole- or oxadiazole-containing analogs .
  • Ethyl carboxylate derivatives (e.g., ) show stronger antimicrobial effects but poorer solubility than the target compound’s benzamide group .

Synthetic Accessibility :

  • The use of NaOH-mediated heterocyclization (as in ) contrasts with the target compound’s sulfonylation steps, which require stricter anhydrous conditions.
  • Cs₂CO₃/DMF-based synthesis () offers higher yields for oxadiazole derivatives but limits scalability due to solvent toxicity.

Solubility and Stability :

  • The pyrrolidine sulfonamide moiety in the target compound improves aqueous solubility over purely aromatic analogs (e.g., ).
  • Methoxyethyl esters () exhibit superior lipid solubility, favoring blood-brain barrier penetration in antitumor applications.

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's unique structural features contribute to its interactions with various biological targets, leading to diverse therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H18N4O3SC_{15}H_{18}N_4O_3S, with a molecular weight of 350.39 g/mol. Its structure includes a thiazolo-pyrimidine core linked to a sulfonamide moiety, which is known for enhancing biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit key metabolic pathways in target organisms, which is crucial for its effectiveness as an anti-tubercular agent. The compound's thiazole and pyrimidine rings facilitate binding to active sites on enzymes, disrupting their function and leading to cell death in pathogenic organisms like Mycobacterium tuberculosis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for this compound against several pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Mycobacterium tuberculosis0.5
Staphylococcus aureus1.0
Escherichia coli2.0

Cytotoxicity

While demonstrating potent antimicrobial effects, the cytotoxicity of the compound on human cells has also been evaluated. Studies on HEK-293 cells revealed that the compound exhibits low toxicity, with an IC50 value greater than 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Case Studies

A series of case studies have explored the therapeutic potential of this compound:

  • Anti-Tubercular Efficacy : A study conducted by researchers aimed at synthesizing novel thiazole derivatives showed that compounds similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra . These findings suggest that structural modifications can enhance potency.
  • Antifungal Activity : In another investigation focused on agricultural applications, derivatives of thiazole compounds demonstrated significant antifungal activity against Pyricularia oryzae, with inhibition rates exceeding 77% at specific concentrations . This highlights the versatility of thiazole-based compounds in both medical and agricultural fields.

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